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Compound of Interest

Compound Name: AST5902 mesylate

Cat. No.: B14762663 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on optimizing the use of AST5902 mesylate and its parent

compound, firmonertinib (also known as alflutinib or AST2818), in in vivo studies.

Frequently Asked Questions (FAQs)
Q1: What is AST5902 mesylate and what is its mechanism of action?

A1: AST5902 is the primary active metabolite of firmonertinib (alflutinib, AST2818), a third-

generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is

designed to selectively inhibit EGFR-sensitizing mutations and the T790M resistance mutation

while sparing wild-type EGFR.[2] This targeted inhibition blocks downstream signaling

pathways involved in cancer cell proliferation and survival.

Q2: What is the recommended starting dose for in vivo studies with firmonertinib/AST5902 in

mice?

A2: While specific preclinical dosing for AST5902 mesylate is not readily available in the public

domain, studies with its parent compound, firmonertinib, and other third-generation EGFR TKIs

in xenograft models can provide guidance. Human clinical trials with firmonertinib have

evaluated doses ranging from 80 mg to 240 mg once daily.[2][3][4] Based on typical allometric

scaling from human to mouse, a starting dose in the range of 10-30 mg/kg daily by oral gavage

could be a reasonable starting point for efficacy studies. However, it is crucial to perform a
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dose-ranging study to determine the optimal dose for your specific model and experimental

goals.

Q3: How should AST5902 mesylate or firmonertinib be formulated for oral administration in

animal studies?

A3: For oral gavage in rodents, a common formulation for poorly soluble compounds like TKIs

is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a solution

in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is essential to

ensure the compound is uniformly suspended or fully dissolved before each administration.

Q4: What are the expected outcomes of successful firmonertinib/AST5902 treatment in a

xenograft model?

A4: In a responsive tumor model (e.g., NSCLC with EGFR T790M mutation), successful

treatment should lead to tumor growth inhibition or regression. This is typically measured by

caliper measurements of tumor volume over time.

Q5: What are the potential side effects to monitor in animals during treatment?

A5: Based on clinical data for firmonertinib, potential side effects in animals may include skin

rash, diarrhea, weight loss, and elevated liver enzymes.[5] It is important to monitor animal

health daily, including body weight, food and water intake, and general appearance and

behavior.
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Issue Potential Cause(s) Recommended Action(s)

No or poor tumor growth

inhibition

1. Suboptimal dose. 2. Drug

formulation/stability issues. 3.

Insensitive tumor model (e.g.,

wild-type EGFR). 4. Drug

resistance.

1. Perform a dose-escalation

study to find the maximum

tolerated dose (MTD) and

optimal efficacious dose. 2.

Ensure proper formulation and

storage. Prepare fresh

formulations regularly. 3.

Confirm the EGFR mutation

status of your cell line or PDX

model. 4. Investigate potential

mechanisms of resistance.

Significant animal weight loss

or toxicity

1. Dose is too high. 2. Vehicle

toxicity. 3. Off-target effects.

1. Reduce the dose or

consider intermittent dosing

(e.g., every other day). 2. Run

a vehicle-only control group to

assess tolerability. 3. Monitor

for specific signs of toxicity and

consider dose modification.

Variability in tumor response

between animals

1. Inconsistent drug

administration. 2.

Heterogeneity of the tumor

model. 3. Differences in animal

health.

1. Ensure accurate and

consistent oral gavage

technique. 2. Use a larger

group size to account for

variability. Ensure tumors are

of a consistent size at the start

of treatment. 3. Monitor animal

health closely and exclude any

unhealthy animals from the

study.

Compound precipitation in

formulation

1. Poor solubility. 2. Incorrect

vehicle composition.

1. Try different formulation

vehicles. Sonication may help

in dissolving the compound. 2.

Adjust the percentages of

solvents in the vehicle.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: Summary of Firmonertinib (AST2818) Clinical Trial Data

Parameter

Dose Escalation

Study

(NCT02973763) &

Dose Expansion

Study

(NCT03127449)[2]

Phase 2b Study

(NCT03452592)[1]

FURLONG Phase 3

Study

(NCT03787992)[6]

Doses Evaluated
20, 40, 80, 160, 240

mg once daily
80 mg once daily 80 mg once daily

Patient Population

Advanced NSCLC

with EGFR T790M

mutation

Advanced NSCLC

with EGFR T790M

mutation

First-line EGFR-

mutated NSCLC

Objective Response

Rate (ORR)

76.7% (in dose-

expansion)
74% -

Progression-Free

Survival (PFS)
- 9.6 months 20.8 months

Common Adverse

Events (Grade ≥3)

8% experienced

treatment-related AEs

11% experienced

treatment-related AEs

Diarrhea, rash,

increased ALT/AST

Table 2: Suggested Preclinical Dose-Ranging Study Design for Firmonertinib/AST5902

Group Treatment
Dose

(mg/kg)
Route Schedule

Number of

Animals

1
Vehicle

Control
- Oral Gavage Daily 8-10

2 Firmonertinib 10 Oral Gavage Daily 8-10

3 Firmonertinib 30 Oral Gavage Daily 8-10

4 Firmonertinib 60 Oral Gavage Daily 8-10
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Experimental Protocols
Protocol: In Vivo Efficacy Study of Firmonertinib in a NSCLC Xenograft Mouse Model

Cell Culture and Animal Model:

Culture human non-small cell lung cancer (NSCLC) cells with a relevant EGFR mutation

(e.g., H1975 with L858R and T790M mutations) in appropriate media.

Use immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks.

Tumor Implantation:

Harvest cultured cells and resuspend in a sterile solution (e.g., PBS or Matrigel).

Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

Monitor tumor growth regularly using calipers.

Treatment:

When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control

groups.

Prepare firmonertinib formulation (e.g., in 0.5% CMC) and administer daily via oral gavage

at the desired dose(s). The control group receives the vehicle only.

Monitoring and Endpoints:

Measure tumor volume with calipers 2-3 times per week.

Monitor animal body weight and overall health daily.

The primary endpoint is typically tumor growth inhibition. The study may be terminated

when tumors in the control group reach a predetermined size or if signs of excessive

toxicity are observed in the treatment groups.

Data Analysis:
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Calculate tumor growth inhibition (TGI) for each treatment group compared to the control

group.

Analyze statistical significance using appropriate methods (e.g., t-test or ANOVA).

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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